molecular formula C19H23FN2O2 B5726884 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5726884
M. Wt: 330.4 g/mol
InChI Key: XACGOSVSBKWHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine, also known as DFMDPB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine involves its binding to the serotonin 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, gene expression, and ion channel activity. 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has also been shown to inhibit the activity of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft and prolongs its action.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has been found to have a range of biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic properties. 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. Additionally, 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has been found to modulate the release of cytokines and chemokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of using 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine is its limited availability and high cost, which may restrict its use in certain research settings.

Future Directions

There are several future directions for the research on 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine. One area of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of the potential therapeutic applications of 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine.

Synthesis Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine involves a multi-step process that begins with the reaction of 2,3-dimethoxybenzaldehyde and 4-fluorophenylpiperazine in the presence of acetic acid. The resulting intermediate is then subjected to reduction using sodium borohydride, followed by N-alkylation with 1-bromo-3-chloropropane. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has been investigated for its potential therapeutic applications in various fields of scientific research such as neuroscience, psychiatry, and pharmacology. Studies have shown that 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)piperazine has also been found to have an inhibitory effect on the reuptake of serotonin, which may contribute to its antidepressant and anxiolytic properties.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-23-18-5-3-4-15(19(18)24-2)14-21-10-12-22(13-11-21)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACGOSVSBKWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxy-benzyl)-4-(4-fluoro-phenyl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.